Pyridinium tribromide, Tech grade

Description

Contextualization within Organic Synthesis Reagents and Halogenating Agents

In the vast arsenal (B13267) of reagents available to organic chemists, halogenating agents play a crucial role in the introduction of halogen atoms into organic molecules. This functionalization is a key step in the synthesis of a multitude of valuable compounds. Pyridinium (B92312) tribromide stands out among brominating agents as a safer and more manageable alternative to elemental bromine. chemicalbook.comchegg.com While liquid bromine is effective, its high volatility, corrosivity, and hazardous nature present significant handling challenges. chemicalbook.comchegg.com Pyridinium tribromide, in contrast, is a solid that slowly releases bromine in solution, allowing for more controlled and predictable reactions. chemicalbook.comresearchgate.net This characteristic makes it an invaluable tool for selective brominations. nbinno.comchemimpex.com

Historical Development and Contemporary Significance of Pyridinium Tribromide

The use of pyridinium-based halogen complexes has a history rooted in the need for milder and more selective halogenating agents. The development of Pyridinium tribromide was a direct response to the practical difficulties of using liquid bromine. chegg.com Its contemporary significance is underscored by its widespread use in the synthesis of pharmaceuticals, agrochemicals, and specialty materials. nbinno.compmarketresearch.compengnuochemical.com For instance, it is utilized in the production of brominated intermediates that are essential building blocks for antiviral and anticancer drugs. pmarketresearch.com The agrochemical industry also relies on Pyridinium tribromide for the synthesis of certain pesticides and herbicides. pmarketresearch.com Its ability to deliver consistent yields under mild reaction conditions further solidifies its importance in industrial-scale organic synthesis. pmarketresearch.com

Chemical and Physical Properties

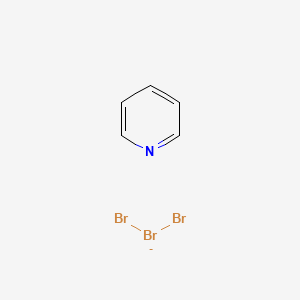

Pyridinium tribromide, with the chemical formula C₅H₆Br₃N, is a salt composed of a pyridinium cation and a tribromide anion. wikipedia.orgnbinno.com This structure contributes to its stability and reactivity. nbinno.com

Table 1: Physical and Chemical Properties of Pyridinium Tribromide

| Property | Value |

| CAS Number | 39416-48-3 |

| Molecular Formula | C₅H₅Br₃N lookchem.com |

| Molecular Weight | 319.82 g/mol wikipedia.orglookchem.com |

| Appearance | Red-orange to red-brown crystalline powder or chunks lookchem.comcymitquimica.com |

| Melting Point | 127-133 °C lookchem.com |

| Solubility | Soluble in methanol (B129727) and other polar organic solvents like dichloromethane (B109758) and chloroform (B151607). nbinno.comlookchem.comcymitquimica.com It is virtually insoluble in water, in which it decomposes. wikipedia.orglookchem.com |

| Stability | Stable under normal conditions but is incompatible with strong oxidizing agents and strong bases. lookchem.com It is also noted to be hygroscopic and lachrymatory. lookchem.comcymitquimica.com |

Reactivity and Common Reactions

The primary utility of Pyridinium tribromide lies in its function as an electrophilic brominating agent. wikipedia.org In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, the latter being the active brominating species. chegg.comresearchgate.net This equilibrium allows for a controlled release of bromine, enhancing selectivity in various reactions. nbinno.com

Key reactions involving Pyridinium tribromide include:

Bromination of Ketones: It is widely used for the α-bromination of ketones, a fundamental transformation in organic synthesis. lookchem.com

Bromination of Phenols: Pyridinium tribromide can selectively brominate phenols. lookchem.comnih.gov The regioselectivity often depends on the substituents present on the phenol (B47542) ring. nih.govcdnsciencepub.com

Bromination of Alkenes: The addition of bromine across the double bond of an alkene is a classic reaction where Pyridinium tribromide serves as a convenient bromine source. nbinno.comresearchgate.net This reaction typically proceeds via an anti-addition mechanism. researchgate.net

Oxidation Reactions: Beyond bromination, it can also act as an oxidizing agent, for example, in the conversion of alcohols to carbonyl compounds. nbinno.comnbinno.com

Synthesis and Manufacturing of Technical Grade Pyridinium Tribromide

The synthesis of Pyridinium tribromide is typically achieved through the reaction of pyridine (B92270) with hydrogen bromide to form pyridinium bromide, which is then treated with elemental bromine. wikipedia.orgyoutube.com One common laboratory-scale preparation involves reacting pyridine with hydrobromic acid, followed by the addition of bromine. prepchem.comsciencemadness.org

Industrial production of technical grade Pyridinium tribromide follows similar principles, with variations in solvents and reaction conditions to optimize yield and purity. prepchem.com Technical grade material generally has a purity of around 90% and may contain unreacted starting materials or byproducts from the synthesis. lookchem.com Recrystallization from acetic acid can be employed to obtain a purer product. sciencemadness.org

Applications of Technical Grade Pyridinium Tribromide in Organic Synthesis

The utility of technical grade Pyridinium tribromide spans various sectors of the chemical industry due to its efficacy and improved handling characteristics compared to liquid bromine.

Use in the Synthesis of Pharmaceuticals and Agrochemicals

In the pharmaceutical industry, Pyridinium tribromide is a key reagent for introducing bromine atoms into complex molecules, a common strategy in drug design to enhance biological activity. researchgate.netpmarketresearch.com It is used in the synthesis of various active pharmaceutical ingredients (APIs), including β-adrenergic blocking agents and intermediates for antiviral drugs like oseltamivir (B103847) phosphate. pmarketresearch.comlookchem.com For example, it is used in the synthesis of Dienogest, an oral progestin, and Cefteram, an antibiotic. exsyncorp.com

The agrochemical sector also leverages Pyridinium tribromide for the production of brominated pesticides and herbicides. pmarketresearch.com The controlled bromination it affords is crucial for creating compounds with the desired biocidal properties. pmarketresearch.com

Advantages in an Industrial Context

The advantages of using technical grade Pyridinium tribromide in an industrial setting are significant:

Ease of Handling: As a solid, it is much easier and safer to weigh and dispense compared to volatile and corrosive liquid bromine. chemicalbook.comchegg.com

Selectivity: The controlled release of bromine often leads to higher selectivity and better yields in bromination reactions, minimizing the formation of unwanted byproducts. nbinno.comchemimpex.com

Process Efficiency: The simplified handling and work-up procedures contribute to more efficient and cost-effective manufacturing processes. chemicalbook.com

Research Findings

Recent research continues to explore new applications for Pyridinium tribromide. For instance, a 2025 study published in Organic Letters described its use in the dibromo-substitution of dihydrocyclopenta[b]chromenes, achieving an 85% yield. acs.org Another study highlighted its utility in the bromination of 2,6,9-trisubstituted purines, demonstrating its effectiveness with electron-rich heterocyclic systems. chemicalbook.com

Properties

Molecular Formula |

C5H5Br3N- |

|---|---|

Molecular Weight |

318.81 g/mol |

InChI |

InChI=1S/C5H5N.Br3/c1-2-4-6-5-3-1;1-3-2/h1-5H;/q;-1 |

InChI Key |

NSBNSZAXNUGWDJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC=C1.Br[Br-]Br |

Origin of Product |

United States |

Synthetic Methodologies for Pyridinium Tribromide Generation

Laboratory-Scale Preparation Protocols

The synthesis of pyridinium (B92312) tribromide on a laboratory scale is well-established, with several reliable methods available to chemists. These protocols typically involve the reaction of pyridine (B92270) or a pyridinium salt with elemental bromine, often in a suitable solvent system to facilitate the formation and crystallization of the product.

Pyridine-Bromine-Acetic Acid Routes

A prevalent method for the synthesis of pyridinium tribromide involves the direct reaction of pyridine with bromine in glacial acetic acid. nbinno.com This approach is favored for its straightforward procedure and the high purity of the resulting product. The reaction proceeds by the initial formation of pyridinium hydrobromide, which then reacts with bromine to form the stable tribromide salt.

In a typical procedure, pyridine is dissolved in glacial acetic acid. To this solution, a solution of bromine in glacial acetic acid is added portion-wise with stirring. lookchem.com The reaction is exothermic and may require cooling to maintain a controlled temperature. Upon completion of the addition, the reaction mixture is cooled, leading to the crystallization of pyridinium tribromide as a red-orange solid. The product can then be isolated by filtration, washed with a small amount of cold acetic acid, and dried.

A variation of this method involves the pre-formation of pyridinium hydrobromide by reacting pyridine with hydrobromic acid. lookchem.com The resulting pyridinium hydrobromide is then dissolved in glacial acetic acid, and a solution of bromine in acetic acid is added to furnish pyridinium tribromide. lookchem.com This two-step approach allows for better control over the reaction stoichiometry and can lead to improved yields and purity.

Table 1: Representative Protocol for Pyridine-Bromine-Acetic Acid Route

| Step | Reagents & Conditions | Observations |

| 1 | Pyridine, Glacial Acetic Acid | Formation of a clear solution. |

| 2 | Slow addition of Bromine in Glacial Acetic Acid | Solution turns deep red-orange; exothermic. |

| 3 | Cooling of the reaction mixture | Crystallization of red-orange needles. |

| 4 | Filtration and washing with cold Acetic Acid | Isolation of the solid product. |

| 5 | Drying | Yields solid pyridinium tribromide. |

Pyridine-Bromine-Hydrogen Peroxide Systems

An alternative and environmentally conscious approach to the synthesis of pyridinium tribromide involves the use of hydrogen peroxide as an in-situ oxidizing agent for bromide ions. This method obviates the direct handling of elemental bromine, thereby enhancing the safety of the procedure. Stable crystalline organic ammonium (B1175870) tribromides can be synthesized from the corresponding bromides with vanadium pentoxide (V₂O₅) and aqueous hydrogen peroxide (H₂O₂). lookchem.com

In this system, pyridinium bromide is treated with hydrogen peroxide in the presence of a catalyst, such as vanadium pentoxide. The hydrogen peroxide oxidizes the bromide ions to bromine, which then reacts with another equivalent of pyridinium bromide to form pyridinium tribromide. The reaction is typically carried out in an aqueous medium. This method is particularly attractive for its "greener" credentials, as the primary byproduct is water.

Pyridinium Bromide Precursor Approaches

The most direct synthesis of pyridinium tribromide often starts from the pre-formed pyridinium bromide salt. prepchem.comwikipedia.org This method is advantageous as it avoids the direct handling of pyridine, a flammable and odorous liquid. Pyridinium bromide is a stable, non-volatile solid that is easier to handle and weigh accurately.

The synthesis involves dissolving pyridinium bromide in a suitable solvent, most commonly glacial acetic acid, and then adding one equivalent of elemental bromine. lookchem.com The reaction is typically stirred at a slightly elevated temperature to ensure complete dissolution and reaction. lookchem.com Upon cooling, pyridinium tribromide crystallizes from the solution and can be collected by filtration. This method is highly efficient and generally provides a high yield of the desired product.

Table 2: Comparison of Yields from Pyridinium Bromide Precursor Approach

| Reference | Reactants | Solvent | Yield |

| J. Amer. Chem. Soc, 51, 865 (1929) lookchem.com | 1 mole Pyridinium Bromide, 1 mole Bromine | Glacial Acetic Acid | ~300 g |

| PrepChem.com lookchem.com | 79.1 g Pyridine, 113 ml 48% HBr, 80 g Bromine | Glacial Acetic Acid | ~190 g |

In-Situ Generation and Controlled Release Strategies

For many applications in organic synthesis, the in-situ generation of pyridinium tribromide is a preferred strategy. This approach avoids the isolation of the reagent and allows for its immediate use in the reaction mixture. Pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine in solution. acs.orgchemicalbook.com This equilibrium can be exploited to provide a slow and controlled release of bromine for bromination reactions.

This controlled release is particularly advantageous in reactions where a high concentration of bromine might lead to side reactions or over-bromination. As the free bromine is consumed in the reaction, the equilibrium shifts to the right, generating more bromine in a controlled manner, as explained by Le Châtelier's principle. This technique is often employed in the bromination of sensitive substrates, such as alkenes and activated aromatic compounds, to achieve higher selectivity and yields. For instance, the bromination of trans-cinnamic acid using pyridinium tribromide demonstrates this principle, where the reagent generates bromine in situ for the reaction.

The use of pyridinium tribromide for in-situ bromine generation offers a significant advantage over the direct use of hazardous liquid bromine. This strategy not only enhances the safety of the procedure but also often leads to cleaner reactions with easier work-up procedures.

Mechanistic Elucidation of Pyridinium Tribromide Reactivity

Bromination Reaction Mechanisms

As a brominating agent, pyridinium (B92312) tribromide offers a safer and more convenient alternative to handling volatile and corrosive elemental bromine. chegg.comchemicalbook.com It is particularly effective for the bromination of alkenes, alkynes, and activated aromatic compounds. nbinno.comcymitquimica.com The reactions are typically conducted in solvents like acetic acid. nbinno.comprezi.com

Electrophilic Bromination Pathways

Pyridinium tribromide facilitates electrophilic bromination by acting as a source of molecular bromine (Br₂), which is generated in situ. chegg.combrainly.com The primary role of the reagent is to deliver Br₂ to the reaction mixture in a controlled manner. youtube.combrainly.com The released bromine then acts as the electrophile.

In the case of alkenes, the electron-rich double bond attacks the electrophilic bromine molecule. This initiates the addition reaction, leading to the formation of vicinal dibromides. nbinno.combrainly.com Similarly, for activated aromatic compounds such as acetanilide, the aromatic ring acts as a nucleophile, attacking the bromine to effect electrophilic aromatic substitution. chegg.com The pyridinium cation itself is generally considered a spectator ion in these bromination reactions, although it can influence the reaction environment. youtube.com

Transient Bromonium Ion Intermediates and Stereochemical Consequences

A key feature of the electrophilic bromination of alkenes with pyridinium tribromide is the formation of a transient, three-membered ring intermediate known as a bromonium ion. youtube.combrainly.comyoutube.com This cyclic intermediate is formed when the alkene's π-electrons attack the bromine molecule, displacing a bromide ion. youtube.com The bromine atom in the bromonium ion is bonded to both carbons of the original double bond and carries a formal positive charge. youtube.comyoutube.com

The formation of this bridged bromonium ion has significant stereochemical implications. The second step of the mechanism involves a nucleophilic attack on the bromonium ion by the bromide ion (Br⁻) that was liberated in the first step. youtube.com This attack occurs from the side opposite to the bulky bromonium bridge, a process known as anti-addition. brainly.comyoutube.com This stereospecific pathway dictates the relative stereochemistry of the two bromine atoms in the final dibrominated product. For example, the bromination of trans-cinnamic acid results in the formation of a specific pair of enantiomers due to this anti-addition mechanism. brainly.comchegg.com

| Alkene Substrate | Predicted Product Stereochemistry | Mechanistic Rationale |

| trans-Stilbene | (1R,2R)- and (1S,2S)-1,2-dibromo-1,2-diphenylethane (racemic mixture) | Anti-addition to the trans-alkene leads to the formation of the erythro diastereomer. |

| cis-Stilbene | (1R,2S)-1,2-dibromo-1,2-diphenylethane (meso compound) | Anti-addition to the cis-alkene leads to the formation of the threo diastereomer. |

| Cyclohexene | trans-1,2-Dibromocyclohexane | The cyclic nature of the substrate and the anti-addition mechanism result in the two bromine atoms being on opposite faces of the ring. |

Equilibrium Dynamics of Bromine Release from the Tribromide Anion

The reactivity of pyridinium tribromide is governed by an equilibrium in solution, where the tribromide anion dissociates to form molecular bromine (Br₂) and a bromide ion (Br⁻). youtube.comresearchgate.netcsub.edu This equilibrium is represented by the following equation:

[C₅H₅NH]⁺Br₃⁻ ⇌ [C₅H₅NH]⁺Br⁻ + Br₂

This dynamic equilibrium ensures a low, steady concentration of highly reactive bromine in the reaction medium. researchgate.netchemicalbook.com The position of this equilibrium can be influenced by the solvent and other reaction conditions. chegg.com By generating bromine in situ, the use of pyridinium tribromide avoids the need to handle large quantities of hazardous elemental bromine directly, making it a preferred reagent for many laboratory-scale brominations. chegg.comcsub.edu The solid, crystalline nature of pyridinium tribromide also makes it easier to weigh and handle compared to liquid bromine. youtube.comchegg.com

Oxidation Reaction Mechanisms

Beyond its role as a brominating agent, pyridinium tribromide is also an effective oxidizing agent for various functional groups, including alcohols and sulfides. nbinno.comrsc.orgtandfonline.com The oxidizing species is believed to be the pyridinium tribromide entity itself or the molecular bromine it releases. rsc.org

Formation and Decomposition of Bromosulfonium Intermediates

The oxidation of sulfides to sulfoxides using pyridinium tribromide is a notable application. Mechanistic studies suggest that the reaction proceeds through the formation of an unstable bromosulfonium intermediate. tandfonline.com In this proposed mechanism, the sulfur atom of the sulfide (B99878) acts as a nucleophile, attacking the electrophilic bromine provided by the pyridinium tribromide.

This attack results in the formation of a bromosulfonium salt. This intermediate is highly reactive and readily undergoes decomposition, often promoted by a nucleophile or a base present in the reaction mixture, to yield the corresponding sulfoxide (B87167). tandfonline.com The use of hydrated silica (B1680970) gel has been shown to facilitate this transformation by promoting both the slow release of bromine and the decomposition of the bromosulfonium intermediate. tandfonline.com

| Sulfide Substrate | Product | Proposed Intermediate |

| Dibenzyl sulfide | Dibenzyl sulfoxide | Dibenzylbromosulfonium salt |

| Thioanisole | Methyl phenyl sulfoxide | Methyl(phenyl)bromosulfonium salt |

| Di-n-butyl sulfide | Di-n-butyl sulfoxide | Di-n-butylbromosulfonium salt |

Catalytic Reaction Mechanism Investigations

While often used in stoichiometric amounts, there is growing interest in the catalytic applications of pyridinium tribromide and related pyridinium salts. Investigations have shown that pyridinium tribromide can act as a catalyst in certain reactions. For instance, it has been used catalytically for the chemoselective deprotection of primary tert-butyldimethylsilyl (TBS) ethers. chemicalbook.com In combination with potassium nitrate, it can catalyze the aerobic oxidation of sulfides and alcohols. chemicalbook.com

Furthermore, research into related pyridinium ionic liquids has demonstrated their potential as catalysts for various organic transformations, such as the synthesis of gem-bisamides. nih.gov Nanomagnetic supports have been used to immobilize pyridinium tribromide, creating a reusable catalytic system for the synthesis of pyrimidine (B1678525) derivatives. chemicalbook.com These studies highlight a shift towards developing more sustainable and efficient synthetic methods utilizing the unique reactivity of the pyridinium tribromide system. chemicalbook.comnih.gov

Applications of Pyridinium Tribromide in Advanced Organic Transformations

Chemoselective and Regioselective Bromination Reactions

Pyridinium (B92312) tribromide is widely employed for the selective bromination of a diverse range of organic substrates. nbinno.com In solution, it exists in equilibrium with pyridinium bromide and molecular bromine, with the solvent polarity influencing this equilibrium. researchgate.netchegg.com Both pyridinium tribromide itself and the released bromine can act as the brominating species. researchgate.net

Unsaturated Hydrocarbons: Alkenes and Alkynes

Pyridinium tribromide is a highly effective reagent for the bromination of unsaturated hydrocarbons like alkenes and alkynes. nbinno.com This reaction typically proceeds under mild conditions to afford vicinal dibromides. nbinno.comchegg.com The process involves the electrophilic addition of bromine across the double or triple bond. nbinno.comyoutube.com For instance, the reaction of (E)-stilbene with pyridinium tribromide yields meso-stilbene dibromide. sapub.orgukessays.com

In the presence of a nucleophilic solvent such as water, the reaction with alkenes can lead to the formation of bromohydrins. nbinno.com This occurs when the intermediate bromonium ion is intercepted by a water molecule instead of a bromide ion.

Aromatic and Heteroaromatic Systems

Pyridinium tribromide demonstrates considerable utility in the regioselective bromination of various aromatic and heteroaromatic compounds. nbinno.com

Purines: Electron-rich 2,6,9-trisubstituted purines can be efficiently brominated at the 8-position in high yields using pyridinium tribromide. researchgate.netmendeley.comchemicalbook.com This method is particularly effective for purines bearing electron-donating groups at the 2- and 6-positions. researchgate.net

Indoles: The bromination of indoles can also be achieved with pyridinium tribromide. researchgate.net

Imidazo[1,2-a]pyridines: An efficient and practical method for the C3-bromination of imidazo[1,2-a]pyridines utilizes pyridinium tribromide. thieme-connect.comthieme-connect.comresearchgate.net This reaction can be promoted by ultrasound and mediated by a base, avoiding the need for metal catalysts. thieme-connect.com

Phenols, Ethers, and Anilines: Pyridinium tribromide is used for the selective bromination of phenols, aromatic ethers, and anilines. acs.orgresearchgate.nettandfonline.com The reaction with phenols and anilines is often rapid and highly regioselective. researchgate.net For phenols, bromination typically occurs at the para position unless it is blocked, in which case ortho-bromination is observed. thieme-connect.de Similarly, various aromatic ethers can be selectively brominated in aqueous polar solvents. tandfonline.com

Aromatic Aldehydes (ipso-bromodeformylation): While less common, pyridinium tribromide can participate in ipso-bromodeformylation reactions, where a formyl group on an aromatic ring is replaced by a bromine atom.

Carbonyl Compounds: α-Bromination of Ketones and α-Thiocyanation

Pyridinium tribromide is a valuable reagent for the α-bromination of ketones. lookchem.comresearchgate.netcymitquimica.com This reaction proceeds through the enol or enolate form of the ketone and is often highly selective. cdnsciencepub.com The reagent has also been used for the α-thiocyanation of ketones. lookchem.comcymitquimica.com

Stereochemical Outcomes in Bromination Processes

The stereochemistry of bromination with pyridinium tribromide is a critical aspect of its synthetic utility. In the case of alkenes, the reaction typically proceeds via an anti-addition mechanism. chegg.combeyondbenign.org For example, the bromination of (E)-stilbene with pyridinium tribromide results in the formation of the meso-dibromide, a consequence of the anti-addition of bromine to the double bond. sapub.orgukessays.com This stereospecificity arises from the formation of a cyclic bromonium ion intermediate, which is then attacked by a bromide ion from the opposite face. sapub.org

Pyridinium Tribromide as a Versatile Oxidizing Agent

Beyond its role as a brominating agent, pyridinium tribromide also functions as a selective oxidizing agent for various functional groups. nbinno.com

Selective Oxidation of Thiols to Disulfides and Sulfides to Sulfoxides

Pyridinium tribromide can selectively oxidize thiols to disulfides. researchgate.netrsc.orgnih.govyoutube.com This transformation is a common and important reaction in organic synthesis.

Furthermore, it is employed in the selective oxidation of sulfides to sulfoxides. tandfonline.comrsc.orgnih.gov This oxidation can be carried out in the presence of hydrated silica (B1680970) gel in a non-aqueous medium. tandfonline.com The combination of pyridinium tribromide and hydrated silica gel facilitates the slow release of molecular bromine, which effects the oxidation. tandfonline.com

Table of Research Findings on the Applications of Pyridinium Tribromide

| Application | Substrate Class | Specific Example(s) | Key Findings | Citations |

|---|---|---|---|---|

| Chemoselective and Regioselective Bromination | ||||

| Unsaturated Hydrocarbons | (E)-Stilbene | Forms vicinal dibromide (meso-stilbene dibromide) via anti-addition. | nbinno.comchegg.comsapub.org | |

| Aromatic and Heteroaromatic Systems | 2,6,9-Trisubstituted purines | High yields of 8-bromo derivatives, especially with electron-donating groups. | researchgate.netmendeley.comchemicalbook.com | |

| Imidazo[1,2-a]pyridines | Efficient and regioselective C3-bromination, can be ultrasound-promoted. | thieme-connect.comthieme-connect.com | ||

| Phenols and Anilines | Rapid and regioselective bromination, often at the para position. | researchgate.netthieme-connect.de | ||

| Aromatic Ethers | Selective bromination in aqueous polar solvents. | tandfonline.com | ||

| Carbonyl Compounds | Ketones | Selective α-bromination. | lookchem.comresearchgate.netcymitquimica.comcdnsciencepub.com | |

| Versatile Oxidizing Agent | ||||

| Thiols | General thiols | Selective oxidation to disulfides. | ||

| Sulfides | General sulfides | Selective oxidation to sulfoxides, can be facilitated by hydrated silica gel. | tandfonline.comrsc.org |

Conversion of Alcohols, Aldehydes, and Ketones to Corresponding Carbonyl Bromides (e.g., Appel and Pfitzner-Moffatt Oxidations)

Pyridinium tribromide is an effective oxidizing agent for the conversion of alcohols, aldehydes, and ketones to their corresponding carbonyl bromides. nbinno.com This transformation is a key step in various synthetic routes.

While the classic Appel reaction traditionally uses reagents like carbon tetrabromide and triphenylphosphine (B44618) to convert alcohols to alkyl bromides, pyridinium-based reagents have been explored as greener alternatives. blogspot.comasianpubs.orgcommonorganicchemistry.com The reaction proceeds via an SN2 mechanism, resulting in the inversion of stereochemistry. blogspot.comcommonorganicchemistry.com Pyridine (B92270) is sometimes used in conjunction with phosphorus tribromide (PBr₃) to facilitate the conversion of alcohols to alkyl bromides. reddit.com

The Pfitzner-Moffatt oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) and a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), to oxidize primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.org Pyridinium salts of strong acids are commonly employed as catalysts in this reaction. alfa-chemistry.com The mechanism involves the activation of DMSO by the carbodiimide, followed by attack from the alcohol and subsequent rearrangement to yield the carbonyl compound. wikipedia.org Pyridinium tribromide can be used in similar DMSO-based oxidation systems. nbinno.com

Esterification Reactions: Direct Esterification of Aldehydes and Alcohols, One-Pot ω-Bromoester Synthesis

Pyridinium tribromide facilitates the direct esterification of aldehydes and alcohols. In a notable application, various aldehydes can be converted to their respective ester derivatives with alcohols like methanol (B129727), 1,2-ethanediol, and 1,3-propanediol (B51772) in water at room temperature. epa.govresearchgate.net This method provides a direct route to esters, avoiding the need to first oxidize the aldehyde to a carboxylic acid. researchgate.net

Furthermore, pyridinium tribromide can be employed in the synthesis of dimeric esters from aliphatic alcohols, akin to a Tishchenko-like reaction, under similar aqueous conditions. epa.gov The reagent has also been implicated in one-step transformations of aldehydes into esters, although it is considered a strong and potentially toxic oxidant for this purpose. researchgate.net

Transformation of Thioamides and Thioureas to Carbonyl Compounds

A significant application of pyridinium tribromide is the conversion of thioamides and thioureas into their corresponding carbonyl compounds. This transformation is achieved with high to excellent yields under mild conditions, showcasing the reagent's efficiency in desulfurization-oxidation reactions. researchgate.net The use of pyridinium hydrobromide perbromide allows for the selective conversion of thioamides to amides. researchgate.net This method is advantageous as it avoids the use of toxic or expensive reagents and simplifies the work-up process. researchgate.net

The following table summarizes the conversion of various thioamides to their corresponding amides using pyridinium hydrobromide perbromide.

| Substrate (Thioamide) | Product (Amide) | Yield (%) | Time (h) |

| Thiobenzamide | Benzamide | 92 | 0.5 |

| 4-Methylthiobenzamide | 4-Methylbenzamide | 90 | 0.75 |

| 4-Methoxythiobenzamide | 4-Methoxybenzamide | 88 | 1 |

| 4-Chlorothiobenzamide | 4-Chlorobenzamide | 91 | 0.5 |

| Thioacetamide | Acetamide | 73 | 4 |

| Data sourced from research on the conversion of thioamides using pyridinium hydrobromide perbromide. researchgate.net |

Catalytic Roles in Complex Synthetic Sequences

Beyond its stoichiometric use, pyridinium tribromide also serves as a catalyst in several key transformations, enabling chemoselectivity and facilitating the synthesis of complex molecular architectures.

Chemoselective Deprotection of Silyl (B83357) Ethers (e.g., TBS ethers)

Pyridinium tribromide has been identified as a highly effective reagent for the chemoselective deprotection of silyl ethers. Specifically, a catalytic amount of pyridinium tribromide in methanol can selectively cleave primary tert-butyldimethylsilyl (TBS) ethers, even in the presence of other protecting groups and common functional groups. researchgate.netresearchgate.net This method is notable for its high yields and the mild conditions under which it is performed (0 °C). researchgate.netresearchgate.net

The selectivity of the reaction is dependent on the amount of pyridinium tribromide used and the reaction temperature. For instance, lowering the molar equivalents of the reagent can lead to increased yields of the desired mono-deprotected product. researchgate.net This catalytic approach offers a significant advantage over other deprotection methods that may require harsher conditions or exhibit lower selectivity. researchgate.netresearchgate.netgelest.com

Cyclization and Heterocyclic Ring Synthesis (e.g., pyridines, quinolines, indoles, pyrimidine (B1678525) derivatives)

Pyridinium tribromide plays a role in the synthesis of various heterocyclic compounds. It is used as a brominating agent in reactions that lead to the cyclization and formation of heterocycles like pyridines, quinolines, and indoles. nbinno.com The process often involves the bromination of an aromatic ring, which is then followed by the elimination of hydrogen bromide to form a new bond, leading to the heterocyclic structure. nbinno.com

Pyridinium and quinolinium 1,4-zwitterions, which can be generated from pyridinium salts, are versatile building blocks in the construction of a wide range of three- to eight-membered heterocyclic compounds. nih.govmdpi.com These intermediates participate in various cyclization reactions, including (3+2) and (3+4) cycloadditions, to form complex heterocyclic skeletons. mdpi.com For example, pyridinium ylides, generated from N-acylmethyl-2-picolinium bromide, undergo cycloaddition reactions to form indolizine (B1195054) derivatives. nih.gov Additionally, pyridinium salts have been used in the synthesis of pyrimido[4,5-b]quinolines. acs.org

Oxidation Catalysis (e.g., sulfides with air)

Pyridinium tribromide can act as a catalyst in oxidation reactions. While specific examples of using pyridinium tribromide to catalyze the oxidation of sulfides with air are not extensively detailed in the provided context, its general capability as an oxidizing agent suggests its potential in such catalytic cycles. nbinno.com The in-situ generation of bromine from pyridinium tribromide allows for controlled oxidation processes. researchgate.net

Influence on Reaction Rates and Orders in Aromatic Halogenation

The role of pyridinium tribromide in the kinetics of aromatic halogenation, specifically bromination, is multifaceted. Research into the bromination of mesitylene (B46885) in solvents like acetic acid and chloroform (B151607) has revealed that the presence of pyridinium salts can influence both the rate and the order of the reaction. cdnsciencepub.comresearchgate.netcdnsciencepub.comepa.gov

In these studies, it was observed that most pyridinium salts led to an increase in both the second- and third-order rate constants for the bromination of mesitylene. cdnsciencepub.comresearchgate.netepa.gov However, a contrasting effect is seen with bromide salts, which can decrease the reaction rate and, in some cases, alter the reaction order. cdnsciencepub.comresearchgate.netcdnsciencepub.comepa.gov This is attributed to the complexation of bromine by the bromide ion to form the tribromide ion. cdnsciencepub.comresearchgate.netcdnsciencepub.com The formation of pyridinium tribromide is a key factor in these kinetic observations. cdnsciencepub.comresearchgate.net

The formation constants for pyridinium tribromide have been determined, providing quantitative insight into its stability in solution. cdnsciencepub.comresearchgate.netcdnsciencepub.comepa.gov

Table 1: Formation Constants of Tribromides in Chloroform at 25.0°C

| Compound | Formation Constant (M⁻¹) |

|---|---|

| Pyridinium tribromide | 2 x 10² |

This table presents the formation constants for pyridinium tribromide and tetra-n-butylammonium tribromide as determined in chloroform at 25.0°C. cdnsciencepub.comresearchgate.net

Table 2: Influence of Pyridinium Salts on Aromatic Bromination

| Salt | Effect on Reaction Rate | Effect on Reaction Order |

|---|---|---|

| General Pyridinium Salts | Increase in 2nd and 3rd order rate constants | - |

This table summarizes the observed effects of different pyridinium salts on the rate and order of aromatic bromination reactions. cdnsciencepub.comresearchgate.netcdnsciencepub.com

Reactions with Metal Complexes (e.g., β-diketonates)

The direct reaction of pyridinium tribromide with metal β-diketonate complexes is not extensively documented in scientific literature. However, the chemistry of metal β-diketonates is well-established, involving a wide range of metal ions and fluorinated or non-fluorinated β-diketone ligands. nih.govmdpi.com These complexes are notable for their applications in catalysis and materials science. nih.gov

Metal β-diketonates are formed by the reaction of a β-diketone with a metal salt, leading to the substitution of anions and the coordination of the β-diketonate anion to the metal center. nih.gov The structure and reactivity of these complexes are influenced by the nature of the metal and the substituents on the β-diketonate ligand. nih.govmdpi.com For instance, the volatility of palladium β-diketonates, a key property for their use in deposition techniques, is affected by the length of fluorinated chains in the ligands. mdpi.com

While pyridinium tribromide is a potent brominating agent for various organic substrates, its specific reactivity with the coordinated ligands of metal β-diketonates has not been a significant focus of reported research. wikipedia.orgchemicalbook.comcymitquimica.com

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| Acetic acid |

| Bromine |

| Chloroform |

| Mesitylene |

| Palladium |

| Pyridine |

| Pyridinium bromide |

| Pyridinium chloride |

| Pyridinium tribromide |

Methodological Enhancements and Innovations in Pyridinium Tribromide Chemistry

Solvent-Controlled Reactivity and Selectivity in Organic Media

The choice of solvent is a critical parameter in reactions involving pyridinium (B92312) tribromide, significantly influencing both the rate of reaction and the regioselectivity of bromination. Pyridinium tribromide's solubility and the stabilization of the reactive species are dictated by the surrounding medium. cymitquimica.com

Generally, polar solvents are preferred as they enhance the reactivity of the reagent. cymitquimica.com In solution, pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine (Br₂), which are the active brominating agents. researchgate.net The solvent can influence this equilibrium and the subsequent reaction pathway.

Detailed Research Findings:

Glacial Acetic Acid: This is a very common solvent for recrystallizing and reacting pyridinium tribromide. chemicalbook.comsciencemadness.orgprepchem.com It provides a polar, acidic medium that facilitates the bromination of various substrates, including the α-bromination of ketones. chemicalbook.com For example, the preparation of pyridinium tribromide itself is often carried out in glacial acetic acid, from which the product crystallizes upon cooling. prepchem.com

Dichloromethane (B109758) (DCM): For electron-rich substrates like certain purine (B94841) derivatives, DCM has been used effectively. A procedure for the 8-bromination of 2,6,9-trisubstituted purines using pyridinium tribromide in DCM resulted in high yields (84-93%). researchgate.net This highlights the utility of a less polar, aprotic solvent for specific selective brominations.

Methanol (B129727) (MeOH): In the context of chemoselective deprotection, pyridinium tribromide in methanol has been shown to selectively deprotect primary tert-Butyldimethylsilyl (TBS) ethers at 0 °C. chemicalbook.com This demonstrates how the solvent can mediate the reagent's activity to target specific functional groups while leaving others intact.

Water: While pyridinium tribromide is virtually insoluble in water, it has been used in aqueous media for certain reactions. wikipedia.orgorganic-chemistry.org For instance, the synthesis of 2-oxazolines from aromatic aldehydes and 2-aminoethanol proceeds efficiently at room temperature in water, showcasing a green chemistry approach. organic-chemistry.org

The control of selectivity is paramount. In the bromination of activated aromatic compounds like phenols and anilines, the solvent can influence the ratio of ortho to para substituted products. While solvent-free conditions using quaternary ammonium (B1175870) tribromides have been shown to yield predominantly para-brominated products, the solvent choice in solution-phase reactions plays a key role in directing the electrophilic attack of the bromine. acgpubs.org

| Solvent | Substrate Type | Reaction Type | Key Finding | Reference |

|---|---|---|---|---|

| Glacial Acetic Acid | Ketones, Alkenes | α-Bromination, Addition | Classic solvent for bromination, good for recrystallization. | chemicalbook.comsciencemadness.org |

| Dichloromethane (DCM) | Electron-rich Purines | 8-Bromination | High yields (84-93%) for specific regioselective bromination. | researchgate.net |

| Methanol (MeOH) | Primary TBS Ethers | Chemoselective Deprotection | Allows for selective deprotection at low temperatures. | chemicalbook.com |

| Water | Aromatic Aldehydes | Oxazoline Synthesis | Enables reaction at room temperature in an aqueous medium. | organic-chemistry.org |

Supported Reagents and Heterogeneous Catalysis (e.g., hydrated silica (B1680970) gel, nanomagnetic systems)

To improve the handling, recyclability, and ease of product purification, pyridinium tribromide has been immobilized on various solid supports. This transforms the homogeneous reaction into a heterogeneous one, where the reagent can be easily filtered off after the reaction is complete.

Detailed Research Findings:

Polymer-Bound Pyridinium Tribromide: One of the earliest examples of a supported pyridinium tribromide reagent involves its attachment to a polymer backbone, such as poly(4-vinylpyridine). sigmaaldrich.com This solid-phase reagent simplifies the work-up process, as the spent reagent and by-products are retained on the polymer support, which can be removed by simple filtration. These reagents are commercially available with specified loading capacities, for instance, ~2 mmol/g of Br₃ on a crosslinked polystyrene matrix. sigmaaldrich.com

Nanomagnetic Systems: A more recent innovation is the use of nanomagnetic supports. A nanomagnetic pyridine-tribromide catalyst (TBP-SCMNPs) has been developed and used in the one-pot synthesis of novel pyrimidine (B1678525) derivatives. chemicalbook.com The key advantage of this system is the ease of catalyst recovery; the magnetic nanoparticles can be separated from the reaction mixture using an external magnet, allowing for efficient recycling and reuse. This approach combines the benefits of heterogeneous catalysis with the high surface area and reactivity of nanomaterials.

Silica Gel: While direct reports of pyridinium tribromide on hydrated silica gel are sparse, the use of silica gel in purification processes for reactions involving pyridinium tribromide is standard. acgpubs.org The principle of supporting reagents on silica is well-established for other brominating agents. The slightly acidic nature of the silica surface can influence the reactivity and selectivity of the immobilized reagent. This approach offers a cost-effective and straightforward method for creating a heterogeneous brominating agent.

| Support Material | Reagent Form | Application Example | Advantage | Reference |

|---|---|---|---|---|

| Poly(4-vinylpyridine) | Polymer-bound Py-Br₃ | General brominations | Simplified product purification via filtration. | sigmaaldrich.com |

| Superparamagnetic Nanoparticles | Nanomagnetic Py-Br₃ (TBP-SCMNPs) | One-pot pyrimidine synthesis | Easy catalyst recovery with a magnet; reusable. | chemicalbook.com |

| Silica Gel | Supported Py-Br₃ (Principle) | Column chromatography purification | Potential for a low-cost, filterable reagent. | acgpubs.org |

Process Intensification Techniques (e.g., ultrasound-promoted reactions)

Process intensification aims to develop smaller, cleaner, safer, and more energy-efficient technologies. ethernet.edu.et For reactions involving pyridinium tribromide, ultrasound irradiation has emerged as a significant process intensification technique.

Ultrasound promotes chemical reactions through acoustic cavitation: the formation, growth, and implosive collapse of bubbles in a liquid. This phenomenon generates localized hot spots with extremely high temperatures and pressures, leading to enhanced reaction rates and sometimes altered reaction pathways.

Detailed Research Findings:

Ultrasound-Promoted Bromination of Heterocycles: An efficient and practical method for the C3-bromination of imidazo[1,2-a]pyridines using pyridinium tribromide has been developed under ultrasound irradiation. thieme-connect.com This protocol avoids the need for metal catalysts and harsh conditions. Key benefits reported include operational simplicity, good to excellent yields, high energy efficiency, and ease of scale-up. The reaction is mediated by a base (Na₂CO₃) and promoted by the ultrasonic waves, leading to a regioselective synthesis. thieme-connect.com

General Benefits: The use of ultrasound can significantly shorten reaction times compared to conventional heating methods. nih.gov This acceleration is attributed to the enhanced mass transfer and the generation of highly reactive radical species during cavitation. This technique has been successfully applied to a variety of organic syntheses, including the formation of C-C bonds and the synthesis of various heterocyclic systems, demonstrating its broad applicability. nih.govrsc.org

The application of ultrasound in conjunction with pyridinium tribromide exemplifies a green chemistry approach, often leading to higher yields in shorter timeframes with reduced energy consumption.

| Reaction | Conditions | Key Improvement | Reference |

|---|---|---|---|

| C3-Bromination of Imidazo[1,2-a]pyridines | Py-Br₃, Na₂CO₃, Ultrasound | Avoids metal catalysts, shorter reaction time, high yields, high energy efficiency. | thieme-connect.com |

| General Organic Synthesis | Ultrasound irradiation | Accelerated reaction rates, enhanced mass transfer, potential for novel reactivity. | nih.govnih.gov |

Theoretical and Computational Studies on Pyridinium Tribromide Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to elucidating the electronic structure and the nature of chemical bonds within the pyridinium (B92312) tribromide system. These investigations typically employ methods like Density Functional Theory (DFT) to model the distribution of electrons and predict molecular geometries.

The pyridinium tribromide entity is an ionic complex composed of a pyridinium cation ([C₅H₅NH]⁺) and a tribromide anion ([Br₃]⁻). The primary interaction is the electrostatic attraction between the positively charged pyridinium ring and the negatively charged tribromide anion.

Electronic Structure: The pyridinium cation is an aromatic system. The nitrogen atom in the ring is quaternized, bearing a permanent positive charge, which is delocalized over the entire ring structure. This delocalization enhances its stability. The tribromide anion is a linear or nearly linear polyhalogen ion with the negative charge distributed across the three bromine atoms.

Bonding Analysis: Quantum chemical calculations, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of the bonding. The key interactions are:

Ionic Bonding: The strong electrostatic force between the [C₅H₅NH]⁺ cation and the [Br₃]⁻ anion is the dominant feature.

Covalent Bonding: Within the pyridinium cation, the C-C, C-N, and C-H bonds are standard covalent bonds. In the [Br₃]⁻ anion, the Br-Br bonds have significant covalent character.

Detailed computational studies provide optimized geometries, including bond lengths and angles, which are essential for a complete structural description.

Table 1: Predicted Structural Parameters for Pyridinium Tribromide Components

| Parameter | Description | Typical Predicted Value | Method Reference |

|---|---|---|---|

| Pyridinium Cation ([C₅H₅NH]⁺) | |||

| C-N Bond Length | Distance between Carbon and Nitrogen atoms in the ring | ~1.35 Å | DFT/ab initio researchgate.net |

| C-C Bond Length | Distance between Carbon atoms in the ring | ~1.39 Å | DFT/ab initio researchgate.net |

| C-H Bond Length | Distance between Carbon and Hydrogen atoms | ~1.08 Å | DFT/ab initio researchgate.net |

| N-H Bond Length | Distance between Nitrogen and Hydrogen atoms | ~1.02 Å | DFT/ab initio researchgate.net |

| Tribromide Anion ([Br₃]⁻) | |||

| Br-Br Bond Length | Distance between adjacent Bromine atoms | ~2.55 Å | DFT acs.org |

Note: These values are typical and can vary slightly depending on the computational method and basis set used.

Computational Modeling of Reaction Pathways and Transition States

Pyridinium tribromide is widely used as a selective and stable solid brominating agent. acs.org Computational modeling is instrumental in understanding the mechanisms of these bromination reactions, mapping out potential energy surfaces (PES), and identifying the transition states (TS) involved. arxiv.org

The process of modeling a reaction pathway typically involves the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., pyridinium tribromide and a substrate like a ketone or an alkene) and the final products are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state structure, which is a first-order saddle point on the potential energy surface connecting reactants and products. arxiv.org Tools like AARON build initial TS structures based on known reactions, which are then refined. arxiv.org

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the desired reactants and products.

For the bromination of a ketone, for instance, the mechanism likely involves the attack of the enol or enolate form of the ketone on the tribromide anion. Computational models can compare different possible pathways to determine the most favorable one.

Table 2: General Protocol for Computational Modeling of a Reaction Pathway

| Step | Description | Computational Method | Key Output |

|---|---|---|---|

| 1 | Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Optimized structures of reactants, products |

| 2 | Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Transition state geometry |

| 3 | Frequency Calculation | Same as optimization | Vibrational frequencies (to confirm minima and TS) |

| 4 | IRC Calculation | Intrinsic Reaction Coordinate | Minimum Energy Path (MEP) |

This table outlines a typical workflow. The specific methods and basis sets are chosen based on the system's complexity and desired accuracy.

Analysis of Intermolecular Interactions and Solvation Effects within Pyridinium Bromide Complexes

The behavior of pyridinium tribromide in different environments is governed by a network of intermolecular interactions. These include strong ion-ion interactions, weaker hydrogen bonds, and interactions with solvent molecules. acs.org

Intermolecular Interactions: In the solid state or in concentrated solutions, the dominant force is the electrostatic attraction between the [C₅H₅NH]⁺ cation and the [Br₃]⁻ anion. However, more subtle interactions are also critical:

Hydrogen Bonding: As mentioned, C-H···Br hydrogen bonds between the cation and anion are significant. acs.org The hydrogen atoms on the pyridinium ring, being slightly acidic due to the positive charge, act as hydrogen bond donors. acs.org

π-Interactions: The aromatic π-system of the pyridinium ring can engage in π-π stacking interactions with other pyridinium rings or π-hole···π interactions. researchgate.net

Solvation Effects: When dissolved, the ions are surrounded by solvent molecules, a process known as solvation. The nature of the solvent significantly affects the reactivity and stability of the complex. Computational models can simulate these effects:

Explicit Solvation: A number of solvent molecules are explicitly included in the calculation around the solute. This is computationally expensive but provides a detailed picture of local interactions.

Implicit Solvation (Continuum Models): The solvent is modeled as a continuous medium with a specific dielectric constant. Models like the Conductor-like Screening Model (COSMO) or the Polarizable Continuum Model (PCM) are efficient ways to account for bulk solvent effects. nih.gov

Theoretical studies on similar pyridinium-based ionic liquids have shown that interactions with solvents like dimethyl sulfoxide (B87167) (DMSO) can be significant, with strong hydrogen bonds forming between the pyridinium cation and the solvent molecules. acs.org

Table 3: Types of Intermolecular Interactions in Pyridinium Bromide Systems

| Interaction Type | Description | Typical Energy (kJ/mol) | Reference |

|---|---|---|---|

| Ion-Ion | Electrostatic attraction between [C₅H₅NH]⁺ and [Br₃]⁻ | > 250 | General |

| Cation-Anion H-Bond | C-H···Br interaction between cation and anion | 10 - 40 | acs.org |

| Cation-Solvent H-Bond | Interaction of pyridinium C-H with a polar solvent (e.g., DMSO) | ~74 | acs.org |

Correlation of Theoretical Predictions with Experimental Reactivity

A crucial aspect of computational chemistry is its ability to predict and rationalize experimental observations. By correlating theoretical data with experimental results, a more complete and validated understanding of the chemical system is achieved.

Predicting Properties: For pyridinium-based systems, theoretical calculations have been successfully used to predict various physicochemical properties. For example, DFT calculations combined with models like COSMO-RS can predict properties such as viscosity and density with good agreement with experimental values. nih.gov

Rationalizing Reactivity: The reactivity of pyridinium tribromide in bromination reactions can be directly linked to computationally derived parameters.

Activation Energy vs. Reaction Rate: The activation energy (Ea) calculated for a reaction pathway is directly related to the reaction rate via the Arrhenius equation. A lower calculated Ea implies a faster reaction, which can be compared with experimentally measured reaction kinetics. acs.org

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as vibrational frequencies (IR/Raman) or NMR chemical shifts. acs.org Comparing these predicted spectra with experimental ones helps to confirm the structure of reactants, intermediates, and products. acs.org For instance, DFT calculations can assign specific vibrational modes, such as the stretching and bending of Pb-I bonds in perovskites, which aids in interpreting experimental Raman spectra. acs.org

Table 4: Correlation of Theoretical and Experimental Parameters

| Theoretical Parameter | Calculation Method | Experimental Observable | Correlation |

|---|---|---|---|

| Activation Energy (Ea) | TS Calculation (DFT) | Reaction Rate Constant (k) | Lower Ea corresponds to higher k. acs.org |

| Reaction Energy (ΔE) | DFT Energy Calculation | Product Yield / Equilibrium Constant (Keq) | Negative ΔE suggests a favorable reaction and higher yield. acs.org |

| Vibrational Frequencies | DFT Frequency Calculation | IR / Raman Spectra | Predicted peaks help assign experimental spectra. acs.org |

| NMR Chemical Shifts | GIAO, CSGT | NMR Spectra | Predicted shifts aid in structure elucidation. |

Through this synergy between theory and experiment, computational studies provide a predictive framework that not only explains existing data but also guides future experimental work in the application of pyridinium tribromide.

Broader Research Implications and Future Directions of Pyridinium Tribromide, Tech Grade

Pyridinium (B92312) tribromide, a technical grade compound, is a versatile and powerful reagent with significant implications across various scientific disciplines. Its utility as a stable and selective brominating agent has fostered research and development in pharmaceuticals, analytical chemistry, environmental science, and materials science. This article explores the broader research implications and future directions of pyridinium tribromide, focusing on its applications in these key areas.

Q & A

Q. What methodologies are recommended for determining the purity of technical-grade pyridinium tribromide, and how do they address potential impurities?

Technical-grade pyridinium tribromide (90% assay) often contains residual solvents or unreacted bromine, which can interfere with bromination reactions. To assess purity:

- Titration : Use iodometric titration to quantify active bromine content, as the compound acts as a brominating agent via Br3<sup>−</sup> release .

- NMR Spectroscopy : Compare <sup>1</sup>H NMR peaks (e.g., pyridinium proton at δ 8.5–9.0 ppm) to detect organic impurities .

- Thermogravimetric Analysis (TGA) : Monitor mass loss between 127–133°C (melting range) to identify volatile contaminants .

Q. What safety protocols are critical when handling pyridinium tribromide in laboratory settings?

Pyridinium tribromide is classified as a Corrosive Solid (UN 3261, Packing Group II) . Essential protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, goggles, and acid-resistant lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks due to bromine vapor release during reactions .

- Storage : Keep in airtight, opaque containers at <25°C to prevent decomposition and hygroscopic absorption .

- Spill Management : Neutralize spills with sodium thiosulfate to reduce bromine toxicity .

Q. How does pyridinium tribromide facilitate bromination in organic synthesis, and what mechanistic considerations apply?

Pyridinium tribromide releases Br3<sup>−</sup> ions in situ, enabling electrophilic bromination of alkenes, alkynes, and aromatic systems. Key mechanistic steps:

- Electrophilic Addition : Br3<sup>−</sup> attacks electron-rich double bonds, forming bromonium intermediates.

- Regioselectivity : Steric effects from the pyridinium cation influence substrate orientation in asymmetric reactions .

- Solvent Compatibility : Use acetic acid or dichloromethane to stabilize Br3<sup>−</sup> and enhance reactivity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for pyridinium tribromide-mediated bromination to maximize yield and selectivity?

Experimental Design Framework :

- Variable Screening : Use a fractional factorial design to test solvent polarity (e.g., CH2Cl2 vs. AcOH), temperature (0–40°C), and stoichiometry (1.0–1.5 equiv Br3<sup>−</sup>).

- Kinetic Analysis : Monitor reaction progress via <sup>1</sup>H NMR to identify rate-limiting steps (e.g., bromonium ion formation vs. nucleophilic attack) .

- Post-Reaction Workup : Quench excess bromine with Na2S2O3 to prevent over-bromination .

Q. How should researchers address contradictory kinetic data in pyridinium tribromide reactions (e.g., variable rate orders under similar conditions)?

Data Contradiction Analysis :

- Reproducibility Checks : Confirm reagent purity (e.g., water content >2% slows Br3<sup>−</sup> release) .

- Control Experiments : Test for catalytic impurities (e.g., trace metals) using inductively coupled plasma mass spectrometry (ICP-MS).

- Statistical Validation : Apply ANOVA to determine if observed rate differences are statistically significant (p < 0.05) .

Q. What computational modeling approaches are suitable for predicting pyridinium tribromide reactivity in novel substrates?

Q. How does the technical-grade purity (90%) impact reaction outcomes, and what corrective measures are feasible?

Q. What safety-by-design strategies can be integrated into experimental protocols for large-scale pyridinium tribromide use?

- Inherent Safety Principles : Substitute pyridinium tribromide with immobilized analogs (e.g., polymer-supported Br3<sup>−</sup>) to reduce exposure risks .

- Real-Time Monitoring : Implement inline FTIR to detect bromine vapor leaks during continuous-flow reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.